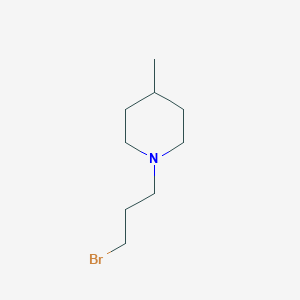
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C₇H₉NO₄S₂ and a molecular weight of 235.28 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, antifungal, antiviral, and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes, which can modulate biochemical pathways and enzyme activities . These interactions can lead to the activation or inhibition of specific receptors and enzymes, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate: This compound has similar structural features and is used in drug discovery and organic synthesis.
tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate: Another similar compound with applications in material science.
Uniqueness
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and carboxylate groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9NO4S2 |
|---|---|
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4S2/c1-4-5(6(9)12-2)13-7(8-4)14(3,10)11/h1-3H3 |
Clave InChI |
QXPYPMZZFPJRHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
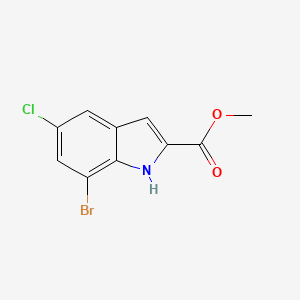
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)

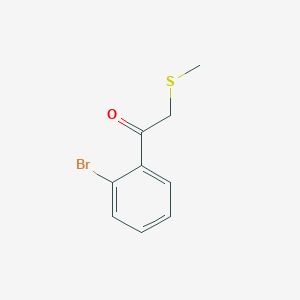
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
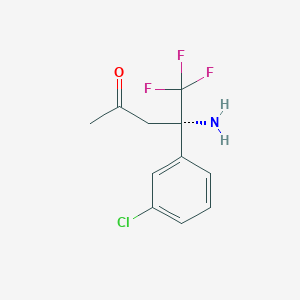
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)

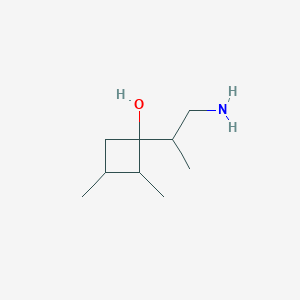

![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
